2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Overview
Description
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a cyclopentapyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
The primary targets of 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
The compound interacts with its targets by inhibiting the expression of collagen, a key protein involved in the fibrotic process . This interaction results in a decrease in the content of hydroxyproline, a major component of the protein collagen, in the cell culture medium .
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting the expression of collagen, it disrupts the normal functioning of this pathway, leading to a reduction in fibrosis . The downstream effects include a decrease in the accumulation of extracellular matrix proteins, which can alleviate the symptoms of liver fibrosis .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in the expression of collagen and a decrease in the content of hydroxyproline in the cell culture medium . These effects suggest that the compound could potentially be developed into a novel anti-fibrotic drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the condensation of pyridine derivatives with appropriate cyclopentapyrimidine precursors. One common method includes the reaction of 2-aminopyridine with cyclopentanone derivatives under acidic or basic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed oxidation reactions have been utilized to convert pyridin-2-yl-methanes to pyridin-2-yl-methanones, which can then be further transformed into the desired cyclopentapyrimidine structure .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-fibrotic, antimicrobial, antiviral, and antitumor properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its antitumor and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent CDK2 inhibitory activity, making it a promising candidate for cancer therapy.
Thioxopyrimidine: Demonstrates significant antimicrobial and antifungal properties.
Uniqueness
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets, enhancing its potential as a versatile pharmacological agent .
Properties
IUPAC Name |
2-pyridin-2-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-8-4-3-6-9(8)14-11(15-12)10-5-1-2-7-13-10/h1-2,5,7H,3-4,6H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZXJGXUOXDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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